ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety . The reaction conditions often include the use of palladium catalysts, such as PdCl2, and bases like cesium carbonate in solvents like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting tubulin polymerization.
Biology: It is used in studies related to cell cycle arrest and apoptosis in cancer cells.
Industry: Its unique structural properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it causes mitotic blockade and induces apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole moiety but lacks the chromene core.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is unique due to its combination of a benzodioxole moiety, a methoxy group, and a chromene core
Properties
Molecular Formula |
C23H22O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate |
InChI |
InChI=1S/C23H22O7/c1-4-6-13-9-15-18(11-17(13)26-3)30-22(23(25)27-5-2)20(21(15)24)14-7-8-16-19(10-14)29-12-28-16/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
PQKDWLACOBZZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)OCC |
Origin of Product |
United States |
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